(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol
Overview
Description
“(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol” is an organic compound with the molecular formula C11H13F3O2 . It has a molecular weight of 234.22 and is also known by its IUPAC name, which is the same .
Molecular Structure Analysis
The molecular structure of “(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol” can be represented by the SMILES notation: OCC1=CC=C(OC©C)C(C(F)(F)F)=C1 . This indicates that the molecule contains an isopropoxy group and a trifluoromethyl group attached to a phenyl ring, along with a methanol group .Physical And Chemical Properties Analysis
“(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol” is a compound with a molecular weight of 234.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
- Details : The trifluoromethyl (–CF₃) group is incorporated into protein tags for fluorine NMR studies. The chemical shift sensitivity of these tags is evaluated under varying solvent polarities. Notably, the 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) tag exhibits a wide range of chemical shift changes based on solvent polarity .
- Details : Researchers can harness the potential of this compound in their laboratory experiments. Its unique functional groups make it valuable for driving innovative breakthroughs .
- Details : Phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied using various electrochemical techniques. These investigations provide insights into their spectroelectrochemical properties .
Fluorine NMR Studies
Innovative Breakthroughs in Laboratory Experiments
Electrochemical Investigations
properties
IUPAC Name |
[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7,15H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYONATXSZSGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol |
Synthesis routes and methods I
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Synthesis routes and methods II
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